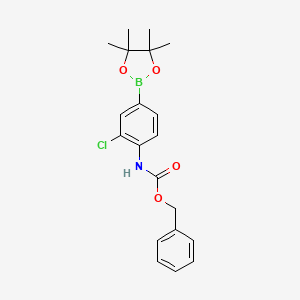

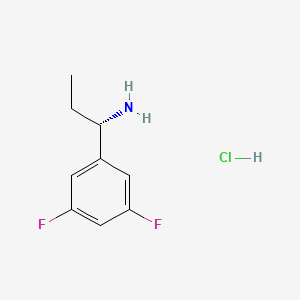

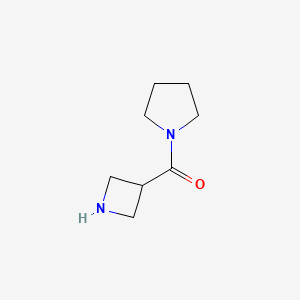

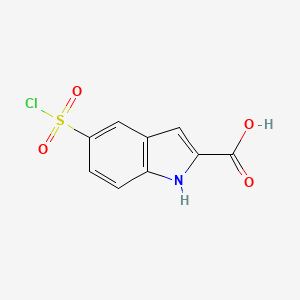

![molecular formula C15H14ClNO4S B580794 3-氯-2'-(N,N-二甲基磺酰氨基)-[1,1'-联苯]-4-羧酸 CAS No. 1261939-26-7](/img/structure/B580794.png)

3-氯-2'-(N,N-二甲基磺酰氨基)-[1,1'-联苯]-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Dimethylsulfamoyl chloride is a chemical compound with the linear formula (CH3)2NSO2Cl . It is widely used in the synthesis of a medicinally important class of compounds, sulfonamides .

Synthesis Analysis

N,N-Dimethylsulfamoyl chloride is used in the synthesis of aminotetralin derived sulfamides as anticancer agents and acetylcholinesterase inhibitors . It can also be used in the esterification/amidation between carboxylic acids and equimolar amounts of alcohols/amines, as in the synthesis of coumaperine .Chemical Reactions Analysis

N,N-Dimethylsulfamoyl chloride can undergo protodeboronation, a process that involves the removal of a boron atom from a molecule . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov科学研究应用

有机合成中的酯化和酰胺化

已开发出一种使用二甲基磺酰氯与N,N-二甲基胺相结合的,用于羧酸与等摩尔量的醇和胺之间的酯化和酰胺化的新型高效试剂。该方法允许在温和条件下制备各种羧酸酯或酰胺,突出了在反应中选择磺酰氯和胺的重要性(若杉等人,2001; 若杉等人,2003)。

超分子化学和晶体工程

在超分子化学中,已从联苯-4'-羧酸衍生物中合成了酰胺磺酸盐标记的膦联苯。该化合物用于水性铃木-宫浦交叉偶联反应,展示了联苯羧酸在促进水中有机转化中的潜力(舒尔茨等人,2015)。此外,还制备了新型联苯4-羧酸衍生物,说明了它们在复杂有机分子合成中的用途(帕特尔等人,2009)。

材料科学和配位化学

已报道涉及不对称联苯-3,2',5'-三羧酸的配位聚合物的合成和表征,证明了联苯羧酸在构建具有独特性质的配位网络中的多功能性(赵等人,2014)。这些材料因其在催化、储气和分离技术中的潜在应用而受到关注。

作用机制

Mode of Action

The presence of the sulfamoyl group could potentially enable the compound to act as a hydrogen bond donor or acceptor .

Pharmacokinetics

The presence of the carboxylic acid group may influence its solubility and absorption, while the chloro and sulfamoyl groups could impact its metabolic stability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and consequently its interactions with targets could be affected by pH. Similarly, temperature could influence the compound’s stability and its diffusion rate in the body .

属性

IUPAC Name |

2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)10-7-8-12(15(18)19)13(16)9-10/h3-9H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJDYYKXRFEKKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692275 |

Source

|

| Record name | 3-Chloro-2'-(dimethylsulfamoyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

1261939-26-7 |

Source

|

| Record name | 3-Chloro-2'-(dimethylsulfamoyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

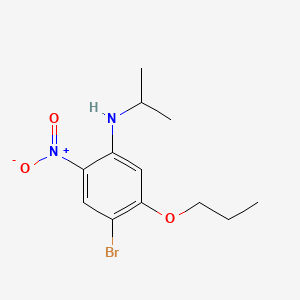

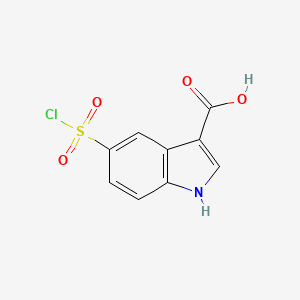

![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)